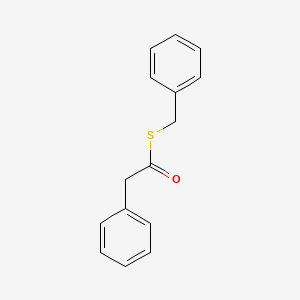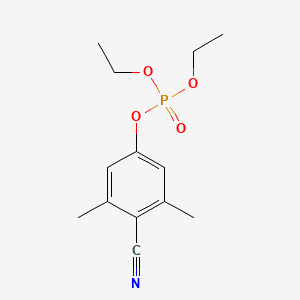![molecular formula C27H28O3 B14632510 [1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate CAS No. 55373-07-4](/img/structure/B14632510.png)
[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two connected benzene rings, and a prop-2-enoate group substituted with a hexyloxyphenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the biphenyl core, which can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative. The next step involves the esterification of the biphenyl core with 3-[4-(hexyloxy)phenyl]prop-2-enoic acid under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium-based catalysts in the Suzuki coupling reaction, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The biphenyl core can intercalate into DNA, disrupting its structure and function, which may contribute to its anticancer properties. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4-yl 3-[4-methoxyphenyl]prop-2-enoate: Similar structure but with a methoxy group instead of a hexyloxy group.
[1,1’-Biphenyl]-4-yl 3-[4-ethoxyphenyl]prop-2-enoate: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness
The presence of the hexyloxy group in [1,1’-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate imparts unique physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity compared to its analogs with shorter alkoxy chains.
Eigenschaften
CAS-Nummer |
55373-07-4 |
|---|---|
Molekularformel |
C27H28O3 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(4-phenylphenyl) 3-(4-hexoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H28O3/c1-2-3-4-8-21-29-25-16-11-22(12-17-25)13-20-27(28)30-26-18-14-24(15-19-26)23-9-6-5-7-10-23/h5-7,9-20H,2-4,8,21H2,1H3 |
InChI-Schlüssel |
ZXODAAJTJSFZPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


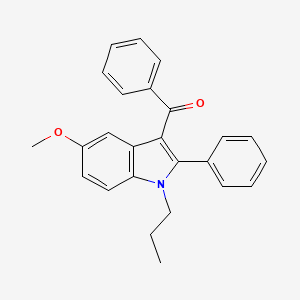
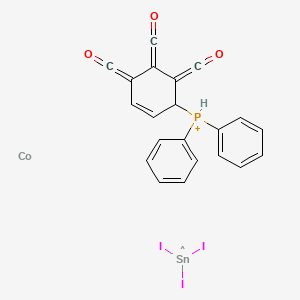
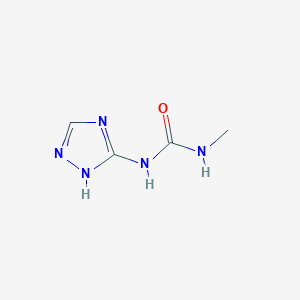
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
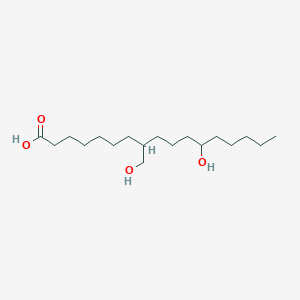
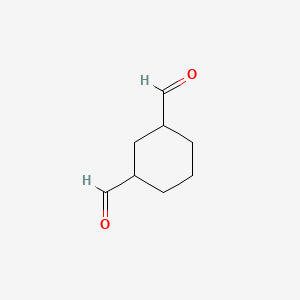

![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
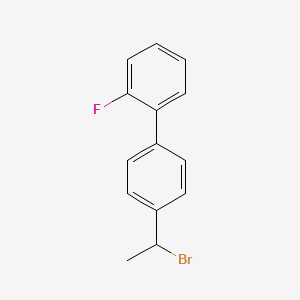
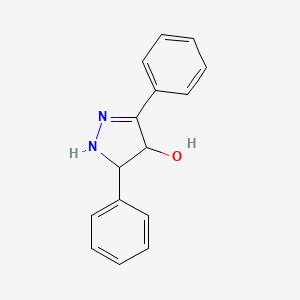
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
